1-(2-fluoroethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-(2-Fluoroethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluoroethyl group, a methyl group, and a propyl-substituted pyrazole moiety. Pyrazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry, agrochemistry, and material science .
Preparation Methods
The synthesis of 1-(2-fluoroethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine can be achieved through various synthetic routes. One common method involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol, leading to the formation of pyrazole derivatives . The reaction conditions typically include moderate temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. Microwave-assisted synthesis is another approach that can be employed to reduce reaction times and improve yields .
Chemical Reactions Analysis
1-(2-Fluoroethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Fluoroethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in biological processes, leading to its observed biological activities. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(2-Fluoroethyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine can be compared with other similar pyrazole derivatives, such as:
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound also contains a pyrazole moiety and exhibits similar biological activities.
5-Fluoro-1-Methyl-Pyrazol-4-yl derivatives: These compounds share the fluoro and pyrazole groups and are known for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.
Properties
Molecular Formula |
C13H20FN5 |
---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-3-methyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C13H20FN5/c1-3-5-18-9-12(8-16-18)7-15-13-10-19(6-4-14)17-11(13)2/h8-10,15H,3-7H2,1-2H3 |
InChI Key |
DEMDXEKNDPXJDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNC2=CN(N=C2C)CCF |
Origin of Product |
United States |
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